4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone
CAS No.: 898755-86-7
Cat. No.: VC2485419
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898755-86-7 |
---|---|
Molecular Formula | C22H26O4 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)butan-1-one |
Standard InChI | InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)17-11-13-19(14-12-17)26-18-7-4-3-5-8-18/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3 |
Standard InChI Key | YWMRUYDXLSSTST-UHFFFAOYSA-N |
SMILES | CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Introduction
Physical and Chemical Properties
Based on established chemical principles and the structure of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone, the following properties can be reasonably predicted:
Table 1: Predicted Physical and Chemical Properties
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | White to off-white crystalline solid | Based on similar molecular weight organic compounds with aromatic rings |
Molecular Formula | C22H26O4 | Calculated from the structure |
Molecular Weight | Approximately 354.44 g/mol | Calculated from the structure |
Solubility | Poor solubility in water; Good solubility in organic solvents (dichloromethane, chloroform, DMSO) | Based on the presence of hydrophobic aromatic rings and limited polar groups |
Melting Point | Likely between 80-120°C | Estimated from compounds with similar functional groups |
Stability | Stable at room temperature; Potentially sensitive to strong acids | The acetal group (dioxane ring) is known to be acid-sensitive |
Log P | Approximately 3.5-4.5 | Estimated based on the hydrophobic nature of the molecule |
The dioxane ring in this compound is particularly noteworthy as it functions as a protecting group for a carbonyl functionality. This protection makes the molecule more stable under basic conditions while introducing sensitivity to acidic environments, which could lead to hydrolysis of the acetal group.
The most practical approach would likely involve the formation of the phenoxy derivative first, followed by installation of the butyrophenone moiety, and finally, acetal formation to create the dioxane ring. During the synthesis, careful control of reaction conditions would be necessary to achieve good yields and high purity of the target compound.
Synthetic approaches for related compounds often involve multi-step procedures with carefully controlled conditions, particularly for the formation of the dioxane ring structure, which typically requires acid catalysis under water-removing conditions.
Analytical Characterization Methods
Comprehensive characterization of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone would require multiple analytical techniques:
Table 3: Analytical Characterization Methods
Technique | Expected Results | Information Provided |
---|---|---|
1H NMR Spectroscopy | - Signals for dioxane ring protons (3.5-4.5 ppm) - Aromatic protons (6.8-7.8 ppm) - Methyl groups (1.0-1.5 ppm) - Butyl chain protons (1.5-2.8 ppm) | Structure confirmation, purity assessment |
13C NMR Spectroscopy | - Ketone carbon (195-205 ppm) - Aromatic carbons (115-165 ppm) - Dioxane ring carbons (60-110 ppm) - Methyl and methylene carbons (20-45 ppm) | Carbon framework confirmation |
FTIR Spectroscopy | - C=O stretching (1680-1700 cm-1) - C-O stretching (1200-1250 cm-1) - Aromatic C=C stretching (1450-1600 cm-1) | Functional group identification |
Mass Spectrometry | - Molecular ion peak at m/z 354 - Fragmentation pattern showing loss of dimethyldioxane fragment | Molecular weight confirmation, structural insights |
Elemental Analysis | C: 74.55%, H: 7.39%, O: 18.05% | Compositional verification |
X-ray Crystallography | Complete 3D structure | Definitive structural confirmation |
HPLC | Retention time and purity profile | Purity assessment, comparison with standards |
These analytical methods would provide complementary information for full characterization of the compound. NMR spectroscopy would be particularly valuable for confirming the presence and correct connectivity of the dioxane ring, while mass spectrometry would help verify the molecular formula through the molecular ion peak and characteristic fragmentation patterns.
Functional Group | Predicted Reactions | Reaction Conditions | Potential Products |
---|---|---|---|
Ketone | Reduction | NaBH4, MeOH, 0°C | Secondary alcohol |
Ketone | Wittig reaction | Ph3P=CHR, THF, rt | Alkene derivatives |
Dioxane ring | Hydrolysis | Aqueous acid, mild heat | Carbonyl compound and diol |
Phenoxy group | Electrophilic aromatic substitution | Various electrophiles, catalysts | Substituted aromatic derivatives |
Entire molecule | Photochemical reactions | UV irradiation | Photoproducts, potential rearrangements |
The presence of multiple functional groups creates interesting possibilities for selective transformations. For instance, the ketone group could be reduced without affecting the dioxane ring under appropriate conditions, while acidic conditions would selectively target the dioxane ring, leaving the ketone and phenoxy groups intact.
The compound's potential as a building block in organic synthesis stems from these distinct reactivity patterns. Selective manipulations could lead to a diverse array of derivatives with modified properties and applications.
Comparison with Related Compounds
To provide context, it is useful to compare 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone with structurally related compounds:
Table 5: Comparison with Related Compounds
Compound | Structural Differences | Expected Property Differences | Potential Application Differences |
---|---|---|---|
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone | 2'-phenyl group instead of 4'-phenoxy | - Lower polarity - Different electronic distribution - Potentially different crystallinity | - Different receptor binding profiles - Altered photophysical properties |
4'-Phenoxybutyrophenone (without dioxane ring) | Lacks the dioxane protecting group | - Higher reactivity of carbonyl - Different solubility profile | - More reactive in carbonyl chemistry - Less stable under certain conditions |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-benzaldehyde | Aldehyde instead of butyrophenone, no phenoxy group | - Higher reactivity - Different physical properties | - More versatile in condensation reactions - Different application scope |
These comparisons highlight the unique features of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxybutyrophenone and how small structural modifications can significantly impact properties and potential applications. The presence of the phenoxy group in the para position would alter the electronic properties of the aromatic ring compared to direct phenyl substitution, potentially affecting reactivity in electrophilic aromatic substitution reactions.
Field | Potential Applications | Research Focus |
---|---|---|
Medicinal Chemistry | - Building block for bioactive compounds - Scaffold for enzyme inhibitors | Structure-activity relationship studies, targeted synthesis of derivatives |
Materials Science | - Precursor for specialty polymers - Component in photosensitive materials | Polymerization studies, photophysical property characterization |
Organic Synthesis | - Protected carbonyl intermediate - Versatile building block | Development of novel synthetic methodologies |
Analytical Chemistry | - Reference standard - Derivatization agent | Method development, calibration studies |
The dioxane moiety in the compound serves as a protected carbonyl group, which could be valuable in multi-step synthesis where selective transformations are required. Additionally, the phenoxy group introduces potential sites for further functionalization, expanding the utility of this compound as a synthetic intermediate.
Research directions that would be valuable include the development of efficient synthetic routes, full characterization of physical and chemical properties, exploration of reactivity patterns, assessment of biological activities, and investigation of applications in polymer chemistry and material science.
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